molecular formula C13H13Cl2N3O4S B2838499 N-(2,5-dichlorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 893342-90-0

N-(2,5-dichlorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B2838499
CAS No.: 893342-90-0
M. Wt: 378.22
InChI Key: SNBRJBVNSXOFHQ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenyl group, a trimethyl-dioxopyrimidine core, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps, starting with the preparation of the dichlorophenyl precursor. This precursor is then subjected to various chemical reactions, including sulfonation and cyclization, to form the final compound. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane). The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

N-(2,5-dichlorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrimidine derivatives, such as:

  • N-(2,5-dichlorophenyl)succinamic acid
  • N-(2,5-dichlorophenyl)-picrylamine
  • N-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide

Uniqueness

N-(2,5-dichlorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O4S/c1-7-11(12(19)18(3)13(20)17(7)2)23(21,22)16-10-6-8(14)4-5-9(10)15/h4-6,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBRJBVNSXOFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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